molecular formula C9H5Br2N B176877 3,5-Dibromoquinoline CAS No. 101861-59-0

3,5-Dibromoquinoline

Cat. No. B176877
CAS No.: 101861-59-0
M. Wt: 286.95 g/mol
InChI Key: IBADFXOMCWHDMS-UHFFFAOYSA-N
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Patent
US07820655B2

Procedure details

To concentrated H2SO4 (130 ml) was added dropwise at 0° C., over 80 min, 3-bromoquinoline (50 g) at a rate allowing the internal temperature to be maintained between 0° and 10° C. After the addition was complete, NBS (48 g) was added portionwise and the reaction mixture was stirred at rt overnight. The reaction mixture was poured onto ice (2 l) and the resulting solid was dissolved in DCM (600 ml). The aq. layer was further extracted with DCM (600 ml) and the combined extracts were washed with 1M NaOH (300 ml) and concentrated in vacuo. The residue was adsorbed on SiO2 and the resulting dispersal was loaded on the top of a column and eluted with a DCM-Hex (1-1, 3 l) then DCM (3 l) and finally DCM-ether (1-1, 2 l). The title compound was recovered from the last fraction after evaporation to yield 40 g of a white solid.
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
48 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Br:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[CH:12][CH:11]=2.C1C(=O)N([Br:24])C(=O)C1>C(Cl)Cl>[Br:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[C:14]([Br:24])[CH:13]=[CH:12][CH:11]=2

Inputs

Step One
Name
Quantity
130 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Step Three
Name
Quantity
48 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to be maintained between 0° and 10° C
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice (2 l)
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was further extracted with DCM (600 ml)
WASH
Type
WASH
Details
the combined extracts were washed with 1M NaOH (300 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
eluted with a DCM-Hex (1-1, 3 l)
CUSTOM
Type
CUSTOM
Details
The title compound was recovered from the last fraction
CUSTOM
Type
CUSTOM
Details
after evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NC2=CC=CC(=C2C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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